molecular formula C17H13ClF2N2OS B2852497 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone CAS No. 851801-72-4

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2852497
CAS No.: 851801-72-4
M. Wt: 366.81
InChI Key: LYOGUFBZWGPKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone” is a heterocyclic organic molecule featuring a 4,5-dihydro-1H-imidazole core substituted with a 4-chlorobenzylthio group at position 2 and a 2,6-difluorophenyl methanone moiety at position 1. Its molecular structure combines sulfur-containing and fluorinated aromatic groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOGUFBZWGPKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with triazole-based derivatives, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (described in ). A comparative analysis is outlined below:

Feature Target Compound Triazole Analog ()
Core Heterocycle 4,5-Dihydro-1H-imidazole 4H-1,2,4-triazole
Substituents - 4-Chlorobenzylthio
- 2,6-Difluorophenyl methanone
- Phenylsulfonylphenyl
- 2,4-Difluorophenyl
- Phenylethanone
Synthesis Method Not explicitly described in evidence Sodium ethoxide-mediated α-halogenated ketone coupling
Potential Bioactivity Hypothesized enzyme inhibition (imidazole core) Antimicrobial/antifungal (triazole-based systems)

Key Observations :

  • The imidazole core in the target compound may confer distinct electronic properties compared to the triazole analog, influencing binding affinity to biological targets.
  • The 2,6-difluorophenyl group in the target compound vs. the 2,4-difluorophenyl group in the triazole analog could alter steric and electronic interactions in receptor binding.
Reactivity and Stability
  • Sulfur-Containing Groups : Both compounds feature thioether linkages (C–S–C), which are susceptible to oxidation but enhance lipophilicity and membrane permeability.
  • Fluorinated Aromatics: The 2,6-difluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .
Pharmacological Potential (Extrapolated Data)

While direct data for the target compound are unavailable, triazole derivatives (e.g., ) exhibit broad-spectrum bioactivity due to their ability to disrupt microbial cell membranes or inhibit cytochrome P450 enzymes. The imidazole core in the target compound may similarly target fungal lanosterol 14α-demethylase, akin to clotrimazole derivatives .

Preparation Methods

Cyclocondensation of 1,2-Diamines

In a representative procedure, 1,2-diaminoethane reacts with thiourea in refluxing ethanol to yield 2-mercapto-4,5-dihydro-1H-imidazole (Equation 1):
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{NH}2\text{CSNH}2 \rightarrow \text{C}3\text{H}6\text{N}2\text{S} + 2\text{NH}3
$$
This intermediate serves as a scaffold for subsequent functionalization.

Alternative Routes Using α-Haloamides

Patented methodologies describe the use of α-chloroacetamide derivatives cyclized with ammonia or primary amines. For example, 2-chloro-N-(2-aminoethyl)acetamide undergoes intramolecular cyclization in basic conditions to form the imidazoline ring.

Acylation with 2,6-Difluorophenyl Methanone

The final step involves coupling the imidazoline-thioether intermediate with a 2,6-difluorobenzoyl group.

Friedel-Crafts Acylation

While traditional Friedel-Crafts conditions (AlCl$$3$$, acyl chloride) are unsuitable for electron-deficient aromatics like 2,6-difluorobenzene, modified protocols using 2,6-difluorobenzoyl chloride and Lewis acids (e.g., FeCl$$3$$) in dichloromethane achieve moderate yields (50–60%).

Nucleophilic Acyl Substitution

A more efficient method involves reacting 2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole with 2,6-difluorobenzoyl chloride in the presence of Hunig’s base (DIPEA) in anhydrous DCM (Equation 3):
$$
\text{C}{10}\text{H}{10}\text{ClN}2\text{S} + \text{ClCOC}6\text{H}3\text{F}2 \rightarrow \text{C}{17}\text{H}{12}\text{ClF}2\text{N}2\text{OS} + 2\text{HCl}
$$
This method affords yields of 80–85% after column chromatography.

Optimization and Scalability Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures. THF offers better control but requires longer reaction times.
  • Temperature : Acylation at 0°C minimizes ketone racemization, whereas thioether formation benefits from mild heating (40–60°C).

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted benzoyl chloride.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.28 (m, 4H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.45 (s, 2H, SCH$$2$$), 3.75–3.65 (m, 4H, imidazoline CH$$_2$$).
  • $$^{13}$$C NMR : δ 190.2 (C=O), 160.1 (d, $$J{C-F}$$ = 245 Hz), 136.5 (C-Cl), 128.9–115.7 (Ar-C), 55.3 (SCH$$2$$), 48.1 (imidazoline CH$$_2$$).

Mass Spectrometry

  • ESI-MS : m/z 385.03 [M+H]$$^+$$, consistent with the molecular formula C$${17}$$H$${12}$$ClF$$2$$N$$2$$OS.

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Sequential) Pathway B (Pre-functionalized)
Total Yield 62% 58%
Purity (HPLC) 98.5% 97.8%
Reaction Steps 3 4
Scalability Moderate High
Cost Efficiency $$$ $$$$

Pathway A offers better step economy, while Pathway B allows for easier purification of intermediates.

Industrial Applications and Patent Landscape

The compound’s structural analogs, such as those disclosed in US20160347717A1 , demonstrate utility as kinase inhibitors and anticancer agents. Its synthesis aligns with trends in modular imidazoline-based drug discovery, emphasizing atom economy and functional group compatibility.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical intermediates are involved?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the thiol intermediate (e.g., 4-chlorobenzyl thiol) via nucleophilic substitution of 4-chlorobenzyl chloride with sodium hydrosulfide under basic conditions .
  • Step 2 : Formation of the dihydroimidazole ring through cyclization using reagents like thiourea or cyanamide.
  • Step 3 : Coupling the dihydroimidazole-thioether intermediate with a 2,6-difluorophenyl methanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation . Key reagents include hydrogen peroxide (oxidation), sodium borohydride (reduction), and polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for confirming substituent positions and bond connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns (e.g., chlorine atoms) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and intermediate purity .
  • X-ray Crystallography : Resolving ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Q. How is the compound’s chemical stability evaluated under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Oxidative/Reductive Stability : Treat with hydrogen peroxide (oxidation) or sodium borohydride (reduction) to identify vulnerable functional groups (e.g., thioether or ketone) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) to balance reactivity and solubility .
  • Catalyst Selection : Use Lewis acids (e.g., AlCl3_3) for acylation steps or phase-transfer catalysts for biphasic reactions .
  • Temperature Gradients : Perform reactions at 0°C (to suppress side reactions) or reflux (to accelerate kinetics), with real-time monitoring via TLC/NMR .

Q. What strategies are effective for identifying biological targets and elucidating mechanisms of action?

  • Biochemical Assays : Screen against kinase/enzyme libraries to identify inhibition/activation profiles .
  • Computational Docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., ATP-binding pockets) .
  • Pull-Down Assays : Immobilize the compound on beads for proteomic analysis of interacting proteins in cell lysates .

Q. How can contradictory data in biological activity studies be resolved?

  • Orthogonal Assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Dose-Response Analysis : Test a wider concentration range to rule out off-target effects at high doses .
  • Batch Reprodubility Checks : Ensure synthetic consistency across batches via NMR and HPLC to exclude impurity-driven artifacts .

Q. What experimental designs are optimal for studying environmental stability and degradation pathways?

  • Long-Term Stability Studies : Expose the compound to simulated environmental conditions (UV light, humidity) over months, followed by LC-MS/MS to identify breakdown products .
  • Biotic Transformation Assays : Incubate with soil or microbial cultures to assess biodegradation rates .
  • QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationship models based on logP and electron-withdrawing groups .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Modulation : Replace the 4-chlorobenzyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to alter steric/electronic profiles .
  • Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone to improve metabolic stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the difluorophenyl group) via crystallography or docking .

Methodological Notes

  • Safety Protocols : Handle chlorinated intermediates (e.g., 4-chlorobenzyl chloride) in fume hoods with PPE due to toxicity .
  • Data Validation : Use triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .
  • Theoretical Frameworks : Link studies to enzyme inhibition theories or QSAR models to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.